Polymyxin
描述
Polymyxins are cyclic lipopeptide antibiotics discovered in the 1940s, primarily used as last-resort agents against multidrug-resistant (MDR) Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae . The two clinically relevant polymyxins are polymyxin B (PMB) and this compound E (colistin). PMB is administered intravenously as a sulfate salt, comprising two major components, this compound B1 and B2, which differ by a single methyl group in their fatty acyl side chains . Both PMB and colistin disrupt bacterial membranes by binding to lipopolysaccharide (LPS), leading to cell lysis .
Despite their efficacy, polymyxins exhibit dose-limiting nephrotoxicity (incidence: 20–60%) and neurotoxicity (e.g., paresthesia, neuromuscular blockade) . These toxicities are linked to their cationic nature, which promotes accumulation in renal tubular cells and neuronal tissues .
属性
CAS 编号 |
1406-11-7 |
|---|---|
分子式 |
C48H82N16O14 |
分子量 |
1107.3 g/mol |
IUPAC 名称 |
[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid |
InChI |
InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1 |
InChI 键 |
WGRSQPZAOZIPGC-VVYZPAMCSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
手性 SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN |
其他CAS编号 |
1406-11-7 |
同义词 |
Polymyxin Polymyxin M Polymyxins |
产品来源 |
United States |
科学研究应用
Clinical Applications
-
Treatment of Multidrug-Resistant Infections
- Indications : Polymyxins are primarily indicated for serious infections caused by multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.
- Use in Pediatric Populations : A study indicated that intravenous Polymyxin B had a 52.7% effective rate in treating Carbapenem-resistant Gram-negative bacterial infections in children, emphasizing its role as a salvage therapy when other antibiotics fail .
- Combination Therapy
- Pharmacokinetic/Pharmacodynamic Optimization
Safety Considerations
Despite their effectiveness, the use of polymyxins is associated with nephrotoxicity, which necessitates careful monitoring during treatment. Reports indicate that acute kidney injury occurred in approximately 27.3% of pediatric patients treated with this compound B . Therefore, balancing efficacy with safety remains a critical concern in clinical settings.
Efficacy Data
Case Studies
- Intravenous this compound B in Pediatric Patients :
- Combination Therapy with Netropsin :
相似化合物的比较
This compound A
VRP-034 (Novel Analogue)
Zosurabalpin (RG6006)
Pharmacokinetic Variability and Batch Differences
准备方法
Strain Selection and Inoculum Preparation
The production of this compound B traditionally relies on Bacillus polymyxa strains, such as NRRL B-719, which exhibit stable antibiotic yields for up to 40 generations. Inoculum preparation begins with slant agar cultures containing soya flour as the primary amino acid source. Bacterial suspensions are incubated at 28°C for 68–72 hours, followed by transfer to Erlenmeyer flasks containing vegetative growth media. A two-stage inoculum cultivation process is critical for maximizing cell density prior to fermentation:
-
First-stage inoculum : 1% bacterial suspension in corn-steep liquid (20 g/L), glucose (50 g/L), and ammonium sulfate (4 g/L), agitated at 240 rpm for 14–18 hours.
-
Second-stage inoculum : 0.1% transfer to laboratory-scale fermenters (30 L) with identical media, cultivated for 14–18 hours under 40–50 kPa pressure and 0.4–1 vvm aeration.
Fermentation Media Composition
Optimized fermentation media for B. polymyxa include organic nitrogen sources and controlled carbon supplementation (Table 1).
Table 1: Composition of High-Yield Fermentation Media for this compound B
| Component | Concentration (g/L) | Function |
|---|---|---|
| Soya flour | 12 | Amino acid source |
| Wheat flour | 12 | Carbohydrate & nitrogen |
| Glucose | 15 | Carbon source |
| Ammonium sulfate | 3 | Nitrogen supplement |
| Monopotassium phosphate | 0.3 | Phosphorus source |
| Calcium carbonate | 1 | pH stabilization |
The pH is adjusted to 6.8–7.0 pre-sterilization, and antifoaming agents (e.g., vegetable oil) are added to mitigate foam formation during fermentation.
Fermentation Conditions and Yield Optimization
Industrial-scale fermentation occurs in 35 L bioreactors under the following conditions:
-
Temperature : 28°C
-
Aeration : 0.5–0.8 vvm
-
Agitation : 200–300 rpm (maintaining dissolved oxygen >30%)
Glucose and ammonium sulfate are fed continuously to maintain concentrations at 1.5–2.5 g/L and 0.3–0.5 g/L, respectively. Fermentation terminates after 44–54 hours when glucose utilization ceases and dissolved oxygen levels spike, yielding 1.8–2.8 g this compound B per liter of filtrate.
Genetic Engineering and Surrogate Host Systems
Heterologous Expression in Bacillus subtilis
To overcome the genetic intractability of Paenibacillus polymyxa, the this compound synthetase gene cluster (pmxABCDE) was integrated into B. subtilis 168. However, initial yields were low (0.125 g/L) and required exogenous Dab supplementation.
Dab-Independent Production via ectB Insertion
Downstream Processing and Purification
Filtration and Initial Recovery
Post-fermentation broth is filtered to remove biomass, yielding a crude this compound solution. Centrifugation at 10,000 × g for 20 minutes achieves >95% cell removal.
Precipitation and Chromatography
This compound sulfate is precipitated using sulfuric acid (pH 2.0–2.5) and purified via ion-exchange chromatography. A patent-pending process (WO2010058427A2) describes a two-step crystallization method that achieves >98% purity.
Table 2: Purification Efficiency of this compound B Sulfate
| Step | Purity (%) | Recovery (%) |
|---|---|---|
| Crude filtrate | 45–50 | 100 |
| Acid precipitation | 70–75 | 85 |
| Ion-exchange chromatography | 95 | 70 |
| Crystallization | >98 | 60 |
Quality Control and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
This compound B components are quantified using reverse-phase HPLC with UV detection (λ = 214 nm). The European Pharmacopoeia specifies limits for impurities:
Bioactivity Assays
Antimicrobial potency is determined via agar diffusion assays against Escherichia coli ATCC 25922, with 1 mg corresponding to 6,500 IU.
Comparative Analysis of Production Strains
Table 3: Yield Comparison Across Production Systems
| Strain | Yield (g/L) | Fermentation Time (h) | Dab Requirement |
|---|---|---|---|
| B. polymyxa NRRL B-719 | 2.8 | 54 | No |
| B. subtilis 168 (wild-type) | 0.125 | 116 | Yes |
| B. subtilis BSK4-rB | 0.288 | 72 | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
